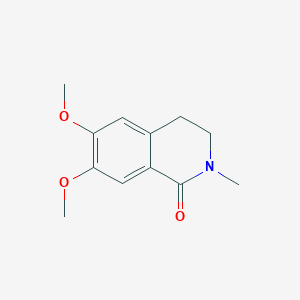

N-Methylcorydaldine

Description

This compound has been reported in Arcangelisia gusanlung, Papaver armeniacum, and other organisms with data available.

isolated from Annona squamosa twigs; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-13-5-4-8-6-10(15-2)11(16-3)7-9(8)12(13)14/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIZBBGNYDRCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80307685 | |

| Record name | 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6514-05-2 | |

| Record name | NSC194246 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-Methylcorydaldine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methylcorydaldine, an isoquinoline alkaloid of interest in phytochemical and pharmacological research. It details the prevalent synthetic methodologies, extensive characterization techniques, and known biological activities. This document is intended to serve as a core resource, offering detailed experimental protocols and structured data to facilitate further investigation and application of this compound.

Introduction

This compound, with the systematic IUPAC name 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one, is classified as an isoquinolone alkaloid[1]. It is a secondary metabolite found in various plant species, including those from the Papaveraceae (poppy) and Annonaceae families[1][2][3]. The compound has garnered attention for its potential biological activities, notably its anti-secretory effects[4][5]. Structurally, it features a 3,4-dihydroisoquinolin-1-one core with two methoxy groups at positions 6 and 7 and a methyl group on the nitrogen atom[1].

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its identification and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₃ | [2][5][6] |

| Molecular Weight | 221.25 g/mol | [1][2][6] |

| CAS Number | 6514-05-2 | [2][5][6] |

| Appearance | Powder | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| IUPAC Name | 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one | [6] |

| InChIKey | BDIZBBGNYDRCCA-UHFFFAOYSA-N | [6] |

Synthesis of this compound

The synthesis of this compound can be approached through both total synthesis and semi-synthetic methods. The most common and step-economical approach is the semi-synthesis involving the N-methylation of its naturally available precursor, corydaldine[1].

This route involves the direct methylation of the nitrogen atom of the lactam ring in corydaldine. Key to this process is achieving high regioselectivity to favor N-methylation over the competing O-methylation side reaction[1].

Caption: Semi-synthetic workflow for this compound.

This protocol is a generalized procedure based on common methylation reactions for similar alkaloids[1].

-

Preparation: Dissolve corydaldine (1 equivalent) in a suitable anhydrous solvent (e.g., Tetrahydrofuran or Dimethylformamide) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise. Stir the mixture at this temperature for 30-60 minutes to allow for the deprotonation of the lactam nitrogen.

-

Methylation: Slowly add a methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 equivalents), to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at a low temperature (0-5°C) and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material is consumed. Maintaining a basic pH of 9-10 is crucial to minimize O-methylation[1].

-

Quenching: Once the reaction is complete, carefully quench the excess base by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield pure this compound.

Characterization of this compound

The structural elucidation and purity assessment of synthesized this compound rely on a combination of spectroscopic and chromatographic techniques[1].

The following table summarizes the key characterization data for this compound.

| Technique | Observed Data | Reference |

| LC-MS (ESI-QTOF) | Precursor [M+H]⁺: m/z 222.1125 | [6] |

| Major Fragments: m/z 194.1179, 165.0896, 150.0667 | [6] | |

| ¹H NMR | Expected signals for N-CH₃, O-CH₃ (x2), aromatic protons, and aliphatic protons (-CH₂-CH₂-) | [1] |

| ¹³C NMR | Expected signals for carbonyl, aromatic, aliphatic, and methyl carbons | [1][6] |

| Purity (HPLC) | >95% is a common requirement for research-grade material | [1] |

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard 1D experiments are typically sufficient for structural confirmation. For more complex derivatives or to confirm assignments, 2D NMR experiments like COSY, HSQC, and HMBC can be employed[1].

-

Data Analysis: Process the spectra and compare the chemical shifts, multiplicities, and integration values with literature data for this compound to confirm its identity and purity.

4.2.2. Mass Spectrometry (MS)

-

Technique Selection: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap is ideal for accurate mass determination[1][6]. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect volatile impurities[1].

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode[1].

-

Data Acquisition: Infuse the sample directly or via an LC system into the mass spectrometer. Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺. Perform tandem MS (MS/MS) on the parent ion to obtain characteristic fragmentation patterns for structural confirmation[6].

4.2.3. High-Performance Liquid Chromatography (HPLC)

-

Method Setup: Employ a reversed-phase C18 column. A typical mobile phase consists of a gradient elution system, for example, Solvent A: Water with 0.1% formic acid, and Solvent B: Acetonitrile with 0.1% formic acid[1].

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm). The purity is determined by integrating the peak area of the main component relative to the total peak area.

Biological Activity and Mechanism of Action

This compound has demonstrated promising anti-secretory activity, which is linked to its ability to inhibit H⁺/K⁺-ATPase[5]. This enzyme, also known as the proton pump, is responsible for the final step in gastric acid secretion.

Caption: Proposed mechanism of action for this compound.

The inhibitory action of this compound on the proton pump suggests its potential as a gastroprotective agent, comparable in mechanism to standard drugs like omeprazole[5]. This activity provides a strong rationale for its further investigation in the context of gastrointestinal disorders. The compound is also being explored for other potential pharmacological applications, including neuroprotective and anti-inflammatory roles[2].

References

- 1. This compound | 6514-05-2 | Benchchem [benchchem.com]

- 2. This compound | 6514-05-2 | GAA51405 | Biosynth [biosynth.com]

- 3. Annona squamosa - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS:6514-05-2 | Manufacturer ChemFaces [chemfaces.com]

- 6. This compound | C12H15NO3 | CID 303906 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Methylcorydaldine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcorydaldine is an isoquinoline alkaloid that has garnered interest within the scientific community for its potential therapeutic applications, including anti-secretory, anti-ulcer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is found in a variety of plant species, primarily within the Papaveraceae family. The table below summarizes the key botanical sources of this alkaloid.

| Family | Genus | Species | Plant Part | Reference(s) |

| Papaveraceae | Corydalis | decumbens | Tuber | [1] |

| Hypecoum | erectum | Whole Herb | [2] | |

| leptocarpum | Whole Herb | [2] | ||

| pendulum | Whole Plant | [3] | ||

| Papaver | bracteatum | - | [1] | |

| armeniacum | - | [1] | ||

| Annonaceae | Annona | squamosa | Twigs, Seeds | [4] |

| Fumariaceae | Fumaria | vaillantii | Aerial Parts | [5] |

| Menispermaceae | Arcangelisia | gusanlung | - | [6] |

| Chenopodiaceae | Hammada | articulata | - | [1] |

| Capparaceae | Cadaba | natalensis | - | [1] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. While specific quantitative yields for this compound are not widely reported, the total alkaloid content of some source plants has been documented. For instance, the total alkaloid content in the leaf and fruit of Fumaria vaillantii has been reported as 3.48 mg/g and 3.32 mg/g (dry weight), respectively[5].

General Experimental Protocol for Isolation

The following is a generalized protocol for the isolation of this compound from plant material, based on established methods for isoquinoline alkaloids.

1. Extraction:

-

Plant Material Preparation: The dried and powdered plant material (e.g., aerial parts of Fumaria vaillantii or whole herb of Hypecoum species) is subjected to extraction.

-

Solvent Extraction: Maceration or Soxhlet extraction is performed using a polar solvent such as methanol or ethanol. For example, powdered Fumaria vaillantii (650 g) can be exhaustively extracted with ethanol at room temperature[7]. The resulting extract is then concentrated in vacuo.

2. Acid-Base Partitioning:

-

The crude extract is acidified with a dilute acid (e.g., 1-5% HCl) and washed with a non-polar solvent like petroleum ether to remove fats and other non-alkaloidal compounds.

-

The acidic aqueous layer is then made alkaline with a base (e.g., NH4OH) to a pH of 9-10.

-

The free alkaloids are then extracted with an organic solvent such as chloroform or a chloroform/isopropanol mixture.

3. Chromatographic Purification:

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel. Elution is typically carried out with a gradient of increasing polarity, for example, starting with chloroform and gradually adding methanol[3][7]. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing this compound are further purified by pTLC on silica gel plates, often using a solvent system like chloroform:methanol (7:3)[3]. The bands corresponding to this compound are scraped off and the compound is eluted with a suitable solvent.

-

High-Performance Liquid Chromatography (HPLC): Final purification can be achieved using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with additives like triethylamine or an acidic modifier to improve peak shape. A gradient elution program is typically employed[8].

Quantitative Analysis

Quantitative analysis of this compound can be performed using HPLC with a Diode Array Detector (DAD) or Mass Spectrometry (MS)[9]. A validated HPLC method for the quantification of alkaloids in Corydalis species utilized a C18 column with a gradient elution of 10 mM ammonium acetate (containing 0.2% triethylamine, pH 5.0) and acetonitrile.

Biological Activities and Potential Mechanisms of Action

This compound has been reported to exhibit several biological activities, including anti-inflammatory and anti-secretory effects.

Anti-Inflammatory Activity

The anti-inflammatory effects of isoquinoline alkaloids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. While the specific mechanism for this compound is not fully elucidated, a plausible pathway based on the activity of similar compounds is depicted below.

Figure 1: Plausible anti-inflammatory signaling pathway modulated by this compound.

Inhibition of Gastric H+/K+-ATPase

This compound has demonstrated anti-ulcer properties, which are believed to be mediated through the inhibition of the gastric H+/K+-ATPase, also known as the proton pump[1]. This enzyme is responsible for the final step in gastric acid secretion.

Figure 2: Inhibition of the gastric H+/K+-ATPase by this compound.

Conclusion

This compound is a promising isoquinoline alkaloid with a range of potential therapeutic applications. This guide has outlined its primary natural sources and provided a framework for its isolation and purification. The elucidation of its biological mechanisms, particularly its anti-inflammatory and anti-secretory activities, warrants further investigation to fully understand its therapeutic potential. The methodologies and information presented here are intended to facilitate future research and development efforts focused on this intriguing natural product.

References

- 1. jmp.ir [jmp.ir]

- 2. mdpi.com [mdpi.com]

- 3. View of A NOVEL QUATERNARY ALKALOID N-METHYLCORYXIMINE FROM HYPECOUM PENDULUM L. | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 4. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. exaly.com [exaly.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. chalcogen.ro [chalcogen.ro]

The Biosynthetic Pathway of N-Methylcorydaldine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcorydaldine, a benzylisoquinoline alkaloid (BIA) found in various plant species, particularly within the Corydalis genus, is a derivative of the protoberberine alkaloid corydaline. Its biosynthesis originates from the amino acid L-tyrosine and proceeds through the well-established BIA pathway to the central intermediate, (S)-reticuline. From this critical branch point, the pathway diverges towards the formation of protoberberine alkaloids. While the complete enzymatic cascade leading to this compound has not been fully elucidated, this guide synthesizes the current understanding of its biosynthetic route, detailing the known enzymatic steps, offering insights into putative reactions, and providing relevant experimental methodologies. The focus is on the conversion of (S)-reticuline to corydaline and its subsequent N-methylation. This document aims to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

The benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of plant secondary metabolites with a wide range of pharmacological activities. This compound belongs to this family and is biosynthetically derived from the protoberberine alkaloid scaffold. Protoberberine alkaloids, such as berberine and palmatine, are known for their antimicrobial, anti-inflammatory, and anticancer properties. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel enzymes that could be utilized in synthetic biology applications.

The Biosynthetic Pathway from L-Tyrosine to (S)-Reticuline

The initial steps of this compound biosynthesis are shared with all BIAs, commencing with the conversion of L-tyrosine into two key precursors: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These precursors undergo a Pictet-Spengler condensation catalyzed by norcoclaurine synthase (NCS) to form the central intermediate, (S)-norcoclaurine. A series of subsequent hydroxylation, O-methylation, and N-methylation reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs), O-methyltransferases (OMTs), and N-methyltransferases (NMTs), convert (S)-norcoclaurine to the pivotal branch-point intermediate, (S)-reticuline.

The Protoberberine Alkaloid Pathway: From (S)-Reticuline to Corydaline

The biosynthesis of this compound proceeds from (S)-reticuline via the protoberberine alkaloid pathway. A key and well-characterized step is the conversion of (S)-reticuline to (S)-scoulerine, catalyzed by the berberine bridge enzyme (BBE). (S)-Scoulerine serves as a crucial precursor for a variety of protoberberine alkaloids.

The subsequent steps leading to corydaline involve a series of methylation reactions. While the precise sequence and all the enzymes involved are not definitively established for corydaline itself, studies on related protoberberine alkaloids in Corydalis species provide a putative pathway. This likely involves the action of several O-methyltransferases (OMTs). A critical, yet uncharacterized, step is the C-methylation at position 13 to form the distinctive structure of corydaline. It has been demonstrated that palmatine is a direct precursor to corydaline, indicating that this C-methylation occurs on the protoberberine scaffold[1].

The proposed pathway is as follows:

-

(S)-Reticuline to (S)-Scoulerine: Catalyzed by Berberine Bridge Enzyme (BBE).

-

(S)-Scoulerine to Tetrahydropalmatine: A series of O-methylation reactions catalyzed by enzymes such as scoulerine 9-O-methyltransferase (SMT) and columbamine O-methyltransferase convert (S)-scoulerine to tetrahydropalmatine[2][3][4].

-

Tetrahydropalmatine to Palmatine: Oxidation of tetrahydropalmatine yields palmatine.

-

Palmatine to Corydaline: This is a proposed C-methylation step, where a methyl group is added to the C-13 position of the protoberberine ring. The enzyme responsible for this reaction has not yet been identified but is likely an S-adenosylmethionine (SAM)-dependent C-methyltransferase.

The Final Step: N-Methylation of Corydaldine

The terminal step in the biosynthesis of this compound is the N-methylation of corydaldine. This reaction is catalyzed by a specific N-methyltransferase (NMT), which utilizes S-adenosylmethionine (SAM) as the methyl group donor. While N-methyltransferases are common in BIA biosynthesis, the specific enzyme responsible for this final conversion has not been isolated and characterized.

Quantitative Data

Quantitative data for the specific enzymes involved in the later stages of this compound biosynthesis are scarce. However, studies on related pathways in Corydalis cell cultures provide some context for alkaloid production levels.

| Plant Material | Alkaloid(s) | Yield | Reference |

| Corydalis saxicola cell suspension | Dehydrocavidine | 11.6 mg/L | [5][6] |

| Corydalis saxicola cell suspension | Berberine | 7.6 mg/L | [5][6] |

| Corydalis remota callus culture | Total alkaloids | Significant amounts | [7] |

| Corydalis solida tubers | Corydaline, Palmatine | High concentrations | [8] |

Experimental Protocols

General Workflow for Enzyme Characterization

The characterization of novel enzymes in the this compound pathway would typically follow the workflow outlined below.

Detailed Methodologies

A. Establishment of Corydalis Cell Suspension Cultures

-

Callus Induction: Sterilize explants (e.g., leaves, stems) from a Corydalis plant and place them on a solid Murashige and Skoog (MS) or Gamborg's B5 medium supplemented with plant growth regulators such as 2,4-dichlorophenoxyacetic acid (2,4-D) and benzyladenine (BA) to induce callus formation[5][6].

-

Initiation of Suspension Culture: Transfer friable callus to a liquid medium of the same composition and place on an orbital shaker (100-120 rpm) in the dark or under a defined photoperiod.

-

Maintenance: Subculture the cell suspension every 2-3 weeks by transferring a portion of the culture to a fresh medium.

B. General Protocol for O-Methyltransferase and N-Methyltransferase Assays

-

Enzyme Preparation: Homogenize plant tissue or cultured cells in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM dithiothreitol, 1 mM EDTA, and protease inhibitors). Centrifuge the homogenate to obtain a crude protein extract (supernatant).

-

Reaction Mixture: Prepare a reaction mixture containing the crude enzyme extract, the putative substrate (e.g., a protoberberine alkaloid for an OMT, or corydaldine for an NMT), and the methyl donor, S-adenosylmethionine (SAM).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a defined period.

-

Reaction Termination and Product Extraction: Stop the reaction by adding a quenching solution (e.g., a strong acid or base) and extract the product with an organic solvent (e.g., ethyl acetate or chloroform).

-

Analysis: Analyze the extracted product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the methylated product.

C. Protocol for Elicitation of Alkaloid Production in Cell Culture

-

Establish a stable cell suspension culture as described in section 6.2.A.

-

Prepare Elicitor Solution: Dissolve the chosen elicitor (e.g., methyl jasmonate, salicylic acid, or yeast extract) in a suitable solvent and sterilize by filtration.

-

Elicitor Treatment: Add the sterile elicitor solution to the cell culture at a predetermined concentration during the exponential growth phase.

-

Incubation and Harvest: Continue to incubate the culture for a specific period post-elicitation (e.g., 24-96 hours). Harvest the cells and the medium separately.

-

Extraction and Analysis: Extract the alkaloids from both the cells and the medium and quantify the production of this compound and related alkaloids using HPLC or LC-MS.

Regulation of the Biosynthetic Pathway

The biosynthesis of BIAs is tightly regulated at the transcriptional level. Transcription factors, such as WRKY and basic helix-loop-helix (bHLH) proteins, have been shown to play a significant role in controlling the expression of BIA biosynthetic genes. It is likely that the expression of genes involved in the this compound pathway is also under the control of such regulatory networks, which can be activated by developmental cues and environmental stimuli, including elicitors.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a fascinating example of the chemical diversity generated within the benzylisoquinoline alkaloid family. While the general route from L-tyrosine to the protoberberine scaffold is well-understood, the specific enzymes responsible for the final tailoring steps leading to corydaline and its subsequent N-methylation remain to be elucidated. Future research should focus on the identification and characterization of the putative C-methyltransferase and the terminal N-methyltransferase from Corydalis species. Transcriptome and proteome analyses of alkaloid-producing tissues and cell cultures, combined with functional genomics approaches, will be instrumental in identifying these missing enzymatic links. A complete understanding of this pathway will not only advance our knowledge of plant specialized metabolism but also open up new avenues for the biotechnological production of this and other valuable alkaloids.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Catalytic promiscuity of O-methyltransferases from Corydalis yanhusuo leading to the structural diversity of benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolomics and transcriptomics reveal the mechanism of alkaloid synthesis in Corydalis yanhusuo bulbs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. znaturforsch.com [znaturforsch.com]

- 6. Establishment of callus and cell suspension cultures of Corydalis saxicola Bunting, a rare medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of Corydalis Alkaloids by Plant Cell Culture(I) -Korean Journal of Pharmacognosy | 학회 [koreascience.kr]

- 8. researchgate.net [researchgate.net]

N-Methylcorydaldine physical and chemical properties

An In-depth Technical Guide to N-Methylcorydaldine: Physical and Chemical Properties for Researchers

Introduction

This compound, with the IUPAC name 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one, is an isoquinoline alkaloid of significant interest in phytochemical and pharmacological research.[1][2] It is a secondary metabolite found in various plant families, including Papaveraceae, Annonaceae, and Fumariaceae.[1] This guide provides a detailed overview of its physical and chemical properties, experimental protocols for its isolation and synthesis, and its role in biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one | PubChem[1] |

| CAS Number | 6514-05-2 | Benchchem, Biosynth[1][4] |

| Molecular Formula | C₁₂H₁₅NO₃ | Benchchem, Biosynth[1][4] |

| Molecular Weight | 221.25 g/mol | Benchchem, Biosynth[1][4] |

| Physical Description | Powder | ChemFaces[3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[3] |

| XLogP3 (Computed) | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Table 2: Spectroscopic and Structural Identifiers

| Identifier Type | Value | Source |

| InChI | InChI=1S/C12H15NO3/c1-13-5-4-8-6-10(15-2)11(16-3)7-9(8)12(13)14/h6-7H,4-5H2,1-3H3 | PubChem[1] |

| InChIKey | BDIZBBGNYDRCCA-UHFFFAOYSA-N | Benchchem, PubChem[1] |

| Canonical SMILES | CN1CCC2=CC(=C(C=C2C1=O)OC)OC | Biosynth, PubChem[4] |

| Key Mass Spec Fragments | m/z: 221, 178, 150, 116 | PubChem[1] |

| Precursor m/z (LC-MS) | 222.1125 [M+H]⁺ | PubChem[1] |

Experimental Protocols

The following sections detail methodologies for the isolation, synthesis, and characterization of this compound.

Isolation from Natural Sources (e.g., Annona squamosa)

This compound can be isolated from various plant parts, such as the twigs of Annona squamosa. The general workflow involves solvent extraction followed by chromatographic purification.

Methodology:

-

Preparation of Plant Material: Air-dry the plant material (e.g., twigs) at room temperature and grind into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered material in a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours).

-

Perform repeated extractions (typically 3 times) to ensure exhaustive extraction of metabolites.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to fractionate the components. This compound is expected to partition into the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

Subject the ethyl acetate fraction to column chromatography over silica gel.

-

Elute the column with a gradient solvent system, such as hexane-ethyl acetate, gradually increasing the polarity.

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

-

Further purify the this compound-containing fractions using preparative TLC or flash chromatography to yield the pure compound.

-

Workflow for Isolation and Purification

Total Synthesis via Bischler-Napieralski Reaction

The synthesis of the 3,4-dihydroisoquinolin-1-one core of this compound can be achieved through a variation of the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide.

Methodology:

-

Preparation of the Amide Precursor: Synthesize the starting material, N-acetyl-2-(3,4-dimethoxyphenyl)ethanamine, by reacting 3,4-dimethoxyphenethylamine with an acetylating agent.

-

Cyclization Reaction:

-

Dissolve the β-arylethylamide precursor in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile in an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add a dehydrating/condensing agent. Phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are commonly used.

-

Reflux the reaction mixture for several hours (e.g., 4 hours), monitoring the reaction progress by TLC.

-

-

Work-up and Reduction (if applicable):

-

Cool the reaction mixture to room temperature and concentrate it via rotary evaporation.

-

The resulting intermediate is a dihydroisoquinoline. For this compound, which has a carbonyl group, the reaction is a cyclization of an N-substituted precursor. A more direct route involves the methylation of the corresponding corydaldine (the N-demethylated analogue).

-

-

N-Methylation of Corydaldine:

-

Dissolve corydaldine (6,7-dimethoxy-3,4-dihydroisoquinolin-1-one) in a suitable solvent.

-

Add a methylating agent, such as methyl iodide, in the presence of a base (e.g., K₂CO₃ or NaH) to facilitate the N-methylation.

-

Control of pH (9-10) and temperature (0–5°C) is crucial to favor N-methylation over competing O-methylation.

-

-

Purification: Purify the final product using column chromatography on silica gel to obtain pure this compound.

Structural Characterization

The identity and purity of synthesized or isolated this compound should be confirmed using a combination of spectroscopic techniques.

Methodology:

-

Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra to confirm the carbon skeleton and proton environments. 2D NMR techniques like HMBC and NOESY can be used to confirm the positions of the methoxy groups and the overall structure.

-

Mass Spectrometry (MS): Use high-resolution mass spectrometry (HR-MS) to confirm the molecular formula by obtaining an accurate mass measurement.

-

Infrared (IR) Spectroscopy: Analyze the functional groups present, particularly the characteristic absorption band for the lactam carbonyl group.

-

Purity Assessment: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC), aiming for >95%.

Biological Activity and Signaling Pathway

This compound exhibits several pharmacological activities, notably anti-secretory effects through the inhibition of the gastric H⁺/K⁺-ATPase, also known as the proton pump.

Inhibition of Gastric H⁺/K⁺-ATPase

The H⁺/K⁺-ATPase is the enzyme primarily responsible for the secretion of gastric acid in the stomach. It is the final step in the acid secretion pathway within parietal cells. This compound has been shown to inhibit this enzyme, demonstrating activity comparable to the proton pump inhibitor (PPI) omeprazole. This inhibition is believed to be competitive with the K⁺ ion, a mechanism shared by a class of drugs known as potassium-competitive acid blockers (P-CABs).

The signaling cascade for acid secretion involves stimulation of the parietal cell by histamine, gastrin, and acetylcholine. This leads to the translocation and activation of H⁺/K⁺-ATPase pumps at the apical membrane, which actively pump H⁺ ions into the gastric lumen in exchange for K⁺ ions. By inhibiting this pump, this compound effectively reduces the secretion of gastric acid.

Signaling Pathway of Gastric Acid Secretion and Inhibition

References

Spectroscopic Data Analysis of N-Methylcorydaldine: A Technical Guide

Introduction

N-Methylcorydaldine, with the chemical formula C₁₂H₁₅NO₃ and a molecular weight of approximately 221.25 g/mol , is an isoquinolone alkaloid found in various plant species.[1] Its structure, 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one, is characterized by a dihydroisoquinolin-1-one core with two methoxy groups on the aromatic ring and a methyl group on the nitrogen atom.[1] The structural elucidation and confirmation of this compound rely heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This guide provides an in-depth analysis of the expected and reported spectroscopic data for this compound, along with detailed experimental protocols for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H-NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the dihydroisoquinoline core, the N-methyl protons, and the methoxy protons.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (H-5, H-8) | 6.5 - 7.5 | Singlet (each) | 1H (each) |

| Methylene (H-3) | ~3.5 | Triplet | 2H |

| Methylene (H-4) | ~2.8 | Triplet | 2H |

| N-Methyl (N-CH₃) | ~3.1 | Singlet | 3H |

| Methoxy (C6-OCH₃) | ~3.9 | Singlet | 3H |

| Methoxy (C7-OCH₃) | ~3.9 | Singlet | 3H |

Note: The exact chemical shifts can vary depending on the solvent and instrument frequency. The two methoxy groups and two aromatic protons may have slightly different chemical shifts.

Expected ¹³C-NMR Data

The carbon NMR spectrum will provide information on the carbon skeleton of this compound.

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 160 - 170 |

| Aromatic Quaternary (C-6, C-7, C-4a, C-8a) | 120 - 150 |

| Aromatic CH (C-5, C-8) | 105 - 115 |

| Methylene (C-3) | ~40-50 |

| Methylene (C-4) | ~25-35 |

| N-Methyl (N-CH₃) | ~35-45 |

| Methoxy (OCH₃) | ~55-60 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| Calculated Exact Mass | 221.1052 | [2] |

| Observed [M+H]⁺ | 222.1125 | [2] |

Tandem Mass Spectrometry (MS/MS) Fragmentation Data

Tandem MS (MS/MS) experiments on the [M+H]⁺ precursor ion provide characteristic fragment ions that are indicative of the molecule's structure.

| Precursor Ion (m/z) | Fragment Ions (m/z) | Reference |

| 222.1125 | 165.0894, 150.0667, 133.0632, 105.0696 | [2] |

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring NMR spectra of isoquinoline alkaloids like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) for data acquisition.[3]

-

¹H-NMR Acquisition:

-

Acquire a standard one-dimensional ¹H-NMR spectrum.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]

-

-

¹³C-NMR Acquisition:

-

Acquire a proton-decoupled ¹³C-NMR spectrum.

-

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.0 ppm).[3]

-

-

2D NMR Experiments (for full structural elucidation):

-

COSY (Correlation Spectroscopy): To establish proton-proton correlations.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

Mass Spectrometry

A typical protocol for LC-MS analysis of this compound is outlined below:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Liquid Chromatography (LC):

-

Column: Use a C18 reversed-phase column (e.g., Agilent SB-Aq 2.1x50mm 1.8 micron).[2]

-

Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for alkaloids.[2]

-

Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap is preferred for accurate mass measurements.[2]

-

Data Acquisition:

-

Full Scan MS: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion of this compound (m/z 222.11) for collision-induced dissociation (CID) to generate fragment ions. The collision energy can be varied (e.g., 10-40 eV) to optimize fragmentation.[2]

-

-

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer can provide valuable structural information. The following diagram proposes a logical fragmentation pathway based on the observed fragment ions.

Caption: Proposed MS/MS fragmentation pathway for this compound.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful toolkit for the unambiguous identification and structural characterization of this compound. While a publicly archived, fully assigned NMR spectrum remains to be consolidated, the predictive data and established methodologies outlined in this guide offer a robust framework for researchers. The provided MS data and fragmentation patterns are key identifiers for this molecule. Adherence to the detailed experimental protocols will ensure high-quality, reproducible data, facilitating further research into the biological activities and potential therapeutic applications of this isoquinolone alkaloid.

References

Pharmacological Profile of N-Methylcorydaldine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcorydaldine, a naturally occurring isoquinoline alkaloid, has garnered scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, with a focus on its enzyme inhibition properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways and workflows to support further research and development efforts. While preliminary studies suggest a range of biological effects, including neuroprotective and anticancer activities, the most well-characterized activity to date is its role as an inhibitor of the gastric proton pump, H⁺/K⁺-ATPase, indicating its potential as an anti-ulcer agent.

Introduction

This compound (6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one) is an isoquinoline alkaloid primarily isolated from plants of the Papaveraceae family, such as the genus Corydalis, and has also been identified in other plant families including Annonaceae and Menispermaceae.[1][2] Structurally, it belongs to the isoquinolone class of alkaloids.[1] Initial research has pointed towards a variety of potential therapeutic applications for this compound, including analgesic, sedative, neuroprotective, anti-inflammatory, and antitumor effects.[1] The primary mechanism of action that has been quantitatively described is its inhibitory effect on the gastric H⁺/K⁺-ATPase, which is central to its anti-ulcer properties.[2] This guide will delve into the specifics of this and other reported activities, providing available quantitative data and detailed experimental protocols.

Enzyme Inhibition

Gastric H⁺/K⁺-ATPase Inhibition

This compound has demonstrated significant inhibitory activity against the gastric proton pump, H⁺/K⁺-ATPase. This enzyme is responsible for the final step in gastric acid secretion, and its inhibition is a key mechanism for treating peptic ulcers and other acid-related gastrointestinal disorders.

| Target Enzyme | Compound | Assay Type | IC₅₀ | Reference |

| Gastric H⁺/K⁺-ATPase | This compound | In vitro enzyme activity | 60.9 µg/mL | [2] |

Table 1: Inhibitory activity of this compound against gastric H⁺/K⁺-ATPase.

The following is a generalized protocol for determining the H⁺/K⁺-ATPase inhibitory activity of a compound like this compound.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound against gastric H⁺/K⁺-ATPase.

Materials:

-

Gastric H⁺/K⁺-ATPase enriched microsomes (e.g., from porcine or rabbit gastric mucosa)

-

This compound

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

-

MgCl₂

-

KCl

-

Valinomycin

-

Malachite Green reagent for phosphate detection

-

Microplate reader

Procedure:

-

Enzyme Preparation: Thaw the H⁺/K⁺-ATPase enriched microsomes on ice. Dilute the microsomes to the desired concentration in the assay buffer.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the assay buffer to achieve a range of final concentrations.

-

Assay Reaction: a. In a 96-well microplate, add the assay buffer, MgCl₂, KCl, and valinomycin. b. Add the different concentrations of this compound or vehicle control to the respective wells. c. Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes). d. Initiate the reaction by adding ATP to all wells. e. Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Phosphate Detection: a. Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate). b. Add the Malachite Green reagent to each well to detect the amount of inorganic phosphate (Pi) released from ATP hydrolysis. c. Incubate at room temperature for a short period to allow color development.

-

Data Analysis: a. Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader. b. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow Diagram:

Caption: Workflow for the in vitro H⁺/K⁺-ATPase inhibition assay.

Cholinesterase Inhibition

Preliminary research suggests that this compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of neurodegenerative diseases like Alzheimer's disease.[1] However, at present, no specific IC₅₀ values for this compound against these enzymes are available in the public domain. Further quantitative studies are required to confirm and characterize this activity.

Receptor Binding Profile

The interaction of this compound with neurotransmitter receptors, particularly dopaminergic and serotonergic receptors, has been suggested as a potential mechanism for its observed central nervous system effects.[1] However, direct radioligand binding assays to determine the binding affinities (Ki values) of this compound for these receptors have not yet been reported. The pharmacological profiles of other Corydalis alkaloids, which have shown affinity for dopamine receptors, suggest that this is a promising area for future investigation.

Signaling Pathway Diagram (Hypothetical):

Caption: Hypothetical signaling pathways for this compound.

In Vivo and Cellular Activities

Anti-Ulcer Activity

In addition to in vitro enzyme inhibition, this compound has demonstrated anti-ulcer effects in vivo. In an ethanol-induced gastric ulcer model, oral administration of this compound (20 mg/kg) was shown to significantly reduce plasma gastrin levels.[2]

Anticancer and Antiviral Potential

Preliminary in vitro studies have indicated that this compound may possess selective cytotoxic effects against certain cancer cell lines, including hepatocarcinoma and acute myeloid leukemia cells.[1] Furthermore, potential antiviral activity against dengue virus and human coronaviruses has been suggested.[1] These findings are preliminary and require further investigation to determine the mechanisms of action and to quantify the potency (e.g., IC₅₀ or EC₅₀ values).

Conclusion and Future Directions

The current body of evidence establishes this compound as a promising natural product with a clear inhibitory effect on gastric H⁺/K⁺-ATPase, supporting its potential for development as an anti-ulcer therapeutic. The preliminary indications of neuroprotective, anticancer, and antiviral activities warrant more in-depth investigation.

Future research should prioritize:

-

Quantitative Pharmacological Profiling: Comprehensive screening of this compound against a panel of receptors and enzymes to determine its binding affinities (Ki) and inhibitory concentrations (IC₅₀).

-

Functional Assays: Elucidation of the functional consequences of receptor binding (e.g., agonist or antagonist activity) through cell-based assays to determine EC₅₀ or IC₅₀ values.

-

In Vivo Efficacy Studies: Further in vivo studies to confirm the analgesic, anti-inflammatory, and neuroprotective effects and to establish dose-response relationships.

-

Mechanism of Action Studies: Detailed molecular and cellular studies to unravel the signaling pathways modulated by this compound.

This technical guide serves as a foundation for these future endeavors, providing the currently available data and methodologies to facilitate the continued exploration of this compound's therapeutic potential.

References

literature review on isoquinoline alkaloids like N-Methylcorydaldine

An In-depth Technical Guide on the Isoquinoline Alkaloid N-Methylcorydaldine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the isoquinoline alkaloid family, is a naturally occurring compound found in various plant species, including those from the Papaveraceae, Annonaceae, and Menispermaceae families.[1] Chemically identified as 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one, it possesses a core isoquinoline structure biosynthetically derived from tyrosine or phenylalanine precursors.[1] This technical guide provides a comprehensive review of the current knowledge on this compound, focusing on its synthesis, biological activities, and potential mechanisms of action, with a focus on presenting quantitative data, detailed experimental protocols, and relevant signaling pathways.

Chemical Properties and Synthesis

This compound has the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol .[1]

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one |

| CAS Number | 6514-05-2 |

Synthesis via Bischler-Napieralski Reaction

A primary synthetic route to this compound and its analogs is the Bischler-Napieralski reaction, which involves the intramolecular cyclization of a β-arylethylamide.[2][3] This reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines.[4][5]

Experimental Protocol: General Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline Core

This protocol describes a general procedure that can be adapted for the synthesis of this compound, starting from the appropriate N-acyl-β-phenylethylamine precursor.

Materials:

-

β-(3,4-dimethoxyphenyl)ethylamine

-

Acetyl chloride

-

Phosphorus oxychloride (POCl₃) or another suitable condensing agent (e.g., P₂O₅, polyphosphoric acid)[2][3]

-

Anhydrous toluene or other suitable solvent

-

Sodium bicarbonate solution

-

Sodium sulfate (anhydrous)

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

Amide Formation: To a solution of β-(3,4-dimethoxyphenyl)ethylamine in a suitable solvent, slowly add acetyl chloride at 0°C. The reaction mixture is stirred for a specified time to form the corresponding N-acetyl-β-(3,4-dimethoxyphenyl)ethylamine.

-

Cyclization: The dried amide is dissolved in anhydrous toluene, and phosphorus oxychloride is added dropwise. The mixture is refluxed for several hours.

-

Work-up: The reaction mixture is cooled, and the excess POCl₃ is carefully quenched with ice. The aqueous solution is basified with a sodium bicarbonate solution and extracted with an organic solvent.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the 3,4-dihydroisoquinoline derivative.

-

N-methylation: The resulting secondary amine can be N-methylated using a suitable methylating agent (e.g., methyl iodide) to yield this compound.

Logical Workflow for Bischler-Napieralski Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Biological Activities and Quantitative Data

This compound has been reported to exhibit a range of biological activities, including anti-secretory, analgesic, sedative, antitumor, neuroprotective, and anti-inflammatory effects. However, specific quantitative data for many of these activities are limited in the publicly available literature.

Table 2: Quantitative Biological Data for this compound

| Biological Activity | Cell Line / Model | Parameter | Value | Reference |

| Reversal of Vincristine Resistance | ECa-109 (Human esophageal carcinoma) | IC₅₀ | 2152 nM | Not available in search results |

Antitumor Activity

The available quantitative data points to the potential of this compound in oncology, specifically in overcoming multidrug resistance.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Neuroprotective and Anti-inflammatory Activities

While specific quantitative data for this compound is lacking, isoquinoline alkaloids, as a class, are known to exert neuroprotective and anti-inflammatory effects through various signaling pathways.[1][9][10][11][12][13][14][15][16]

Potential Signaling Pathways Involved in the Bioactivity of Isoquinoline Alkaloids

Caption: Plausible signaling pathways modulated by isoquinoline alkaloids.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This is a standard in vivo model to screen for acute anti-inflammatory activity.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

This compound

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide rats into groups (control, positive control, and test groups with different doses of this compound).

-

Compound Administration: Administer the vehicle, positive control, or this compound orally or intraperitoneally.

-

Induction of Edema: After a specific time, inject carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Interaction with Dopaminergic and Serotonergic Systems

Logical Relationship of this compound's Potential CNS Effects

Caption: Hypothesized modulation of CNS pathways by this compound.

Conclusion and Future Directions

This compound is an isoquinoline alkaloid with a range of reported biological activities that warrant further investigation for its therapeutic potential. While its chemical synthesis is well-established through reactions like the Bischler-Napieralski synthesis, there is a significant gap in the publicly available, detailed quantitative pharmacological data and specific mechanistic studies for this compound. The provided IC₅₀ value for the reversal of vincristine resistance is a promising lead for further cancer research.

Future research should focus on:

-

Quantitative Pharmacological Profiling: Determining IC₅₀ or Kᵢ values for this compound across a panel of cancer cell lines and for its various reported biological activities (analgesic, anti-inflammatory, neuroprotective).

-

Detailed Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound, particularly its effects on dopaminergic and serotonergic receptor subtypes.

-

In Vivo Efficacy Studies: Conducting well-designed animal studies to validate the in vitro findings and to assess the therapeutic potential of this compound for specific disease indications.

This technical guide serves as a foundation for researchers and drug development professionals interested in this compound, highlighting both the current knowledge and the critical areas for future investigation.

References

- 1. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. Bischler-Napieralski Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evidence against dopamine D1/D2 receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anatomical and affinity state comparisons between dopamine D1 and D2 receptors in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Dopamine D1 Receptor Agonist and D2 Receptor Antagonist Effects of the Natural Product (−)–Stepholidine: Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. search.lib.buffalo.edu [search.lib.buffalo.edu]

N-Methylcorydaldine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcorydaldine, a naturally occurring isoquinoline alkaloid, has garnered scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, with a focus on its potential therapeutic applications. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes proposed signaling pathways and experimental workflows. While research into the specific molecular interactions of this compound is ongoing, this guide serves as a foundational resource for professionals in the field of drug discovery and development.

Introduction

This compound, with the chemical formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol , is an isoquinoline alkaloid identified in various plant species, notably within the Papaveraceae family.[1][2] Its structure features a 6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one core. Preliminary studies have indicated a range of biological activities for this compound, including anti-ulcer, neuroprotective, anti-inflammatory, and antiviral effects.[1][2] The primary mechanism of action is believed to involve interactions with key enzymes and receptor systems, such as the gastric H⁺/K⁺-ATPase, acetylcholinesterase, and potentially dopaminergic and serotonergic receptors.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds. It is important to note that specific quantitative data for this compound is limited in the current scientific literature.

| Target | Compound | Activity | IC₅₀ / Kᵢ / EC₅₀ | Reference |

| Acetylcholinesterase (AChE) | This compound | Inhibition | > 100 µM | [3] |

| Butyrylcholinesterase (BChE) | This compound | Inhibition | > 100 µM | [3] |

| Gastric H⁺/K⁺-ATPase | This compound | Inhibition | Data Not Available | - |

| Monoamine Oxidase A (MAO-A) | This compound | Inhibition | Data Not Available | - |

| Monoamine Oxidase B (MAO-B) | This compound | Inhibition | Data Not Available | - |

| Dengue Virus | This compound | Antiviral Activity | Data Not Available | - |

| Dopamine Receptors | This compound | Binding Affinity | Data Not Available | - |

| Serotonin Receptors | This compound | Binding Affinity | Data Not Available | - |

Key Mechanisms of Action and Experimental Protocols

This section details the primary proposed mechanisms of action for this compound and provides generalized experimental protocols for their investigation.

Inhibition of Gastric H⁺/K⁺-ATPase (Anti-ulcer Activity)

This compound has been reported to exhibit anti-ulcer properties by inhibiting the gastric proton pump, H⁺/K⁺-ATPase.[1] This enzyme is responsible for the final step in gastric acid secretion.

A common method for assessing H⁺/K⁺-ATPase inhibition is to measure the release of inorganic phosphate (Pi) from ATP hydrolysis by the enzyme.

-

Enzyme Preparation: Gastric H⁺/K⁺-ATPase is typically isolated from the gastric mucosa of animal models (e.g., rabbits or pigs).

-

Assay Buffer: A buffered solution (e.g., Tris-HCl) at a physiological pH containing MgCl₂ and KCl is prepared.

-

Reaction Mixture: The assay mixture contains the prepared enzyme, assay buffer, and varying concentrations of this compound or a reference inhibitor (e.g., omeprazole).

-

Initiation of Reaction: The reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period.

-

Termination of Reaction: The reaction is stopped by the addition of a quenching agent (e.g., trichloroacetic acid).

-

Quantification of Pi: The amount of inorganic phosphate released is quantified using a colorimetric method, such as the Fiske-Subbarow method.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cholinesterase Inhibition (Neuroprotective Potential)

This compound has been investigated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. However, studies on alkaloids from Corydalis cava indicated that this compound was largely inactive against both AChE and BChE, with an IC₅₀ value greater than 100 µM.[3]

-

Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified AChE or BChE are required.

-

Assay Buffer: A phosphate buffer at a physiological pH is used.

-

Reaction Mixture: The assay well contains the buffer, DTNB, the enzyme, and varying concentrations of this compound or a reference inhibitor (e.g., galantamine).

-

Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The reaction is started by adding the substrate (ATCI or BTCI).

-

Measurement: The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is measured spectrophotometrically at 412 nm.

-

Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Monoamine Oxidase Inhibition

While not definitively established for this compound, related isoquinoline alkaloids have shown inhibitory activity against monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are involved in the metabolism of neurotransmitters like serotonin and dopamine, and their inhibition is a therapeutic approach for depression and Parkinson's disease.

-

Enzyme Source: Recombinant human MAO-A and MAO-B are commonly used.

-

Substrate: A suitable substrate such as kynuramine is used.

-

Reaction Mixture: The enzyme is incubated with varying concentrations of this compound in a suitable buffer.

-

Initiation and Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C.

-

Detection: The product of the enzymatic reaction is measured, often by fluorescence or absorbance, to determine the enzyme activity.

-

Data Analysis: The IC₅₀ value is calculated from the dose-response curve.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are thought to be mediated, in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.

-

Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is used.

-

Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of varying concentrations of this compound.

-

Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are measured using ELISA. The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) can be assessed by Western blotting or RT-PCR.

-

NF-κB Translocation: The translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus can be visualized by immunofluorescence microscopy or quantified by Western blotting of nuclear and cytoplasmic fractions.

-

Data Analysis: The dose-dependent inhibition of inflammatory markers and NF-κB activation is analyzed to determine the IC₅₀ value.

Visualizations of Proposed Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action and a general experimental workflow for their investigation.

References

An In-Depth Technical Guide to the Initial Biological Activity Screening of N-Methylcorydaldine

Introduction

N-Methylcorydaldine is a naturally occurring isoquinoline alkaloid found in various plant species, including those of the genera Arcangelisia and Papaver.[1] As a member of the alkaloid class of compounds, it holds potential for diverse pharmacological activities. The initial screening for biological activity is a critical first step in the drug discovery pipeline, aiming to identify and characterize the therapeutic potential of novel chemical entities. This guide provides a comprehensive overview of the key biological activities reported or inferred for this compound, detailed experimental protocols for its screening, and visualizations of relevant biological pathways and workflows for researchers in drug development.

Reported and Potential Biological Activities

Preliminary research suggests that this compound possesses several biological activities. While comprehensive quantitative data such as IC50 values are not widely published, initial qualitative screenings have paved the way for more detailed investigation. The primary activities of interest include anti-ulcer, anticancer, and antiviral effects.

Data Presentation: Summary of Biological Activities

The following tables summarize the key findings from initial screenings of this compound and the assays used.

Table 1: Anti-Ulcer and Anti-Secretory Activity

| Activity Type | Assay Model/Target | Key Findings (Qualitative) | Reference Compound |

| Anti-ulcer / Anti-secretory | Gastric H+/K+-ATPase (Proton Pump) | Demonstrates significant inhibition of gastric H+/K+-ATPase activity, reducing gastric acid production. | Omeprazole |

Table 2: Anticancer Activity

| Activity Type | Assay Model/Target | Key Findings (Qualitative) | Reference Compound |

| Cytotoxicity / Antiproliferative | Various cancer cell lines (e.g., Lung, Gastric, Liver) | Preliminary studies indicate potential as an anticancer agent, though mechanisms require further investigation. | Doxorubicin, Cisplatin |

Table 3: Antiviral Activity

| Activity Type | Assay Model/Target | Key Findings (Qualitative) | Reference Compound |

| Antiviral | Dengue virus (DENV), Human coronaviruses | In vitro studies suggest inhibition of viral replication.[1] | Remdesivir, Ribavirin |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable screening results. The following protocols are standard assays for evaluating the primary biological activities of this compound.

Protocol for H+/K+-ATPase (Proton Pump) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the enzyme responsible for gastric acid secretion.

1. Preparation of H+/K+-ATPase Enzyme:

-

Obtain a fresh sheep or goat stomach from a local abattoir.[2]

-

Isolate the gastric fundus mucosa and scrape the inner layer to collect parietal cells.[2]

-

Homogenize the collected cells in 16 mM Tris buffer (pH 7.4).[2]

-

Centrifuge the homogenate at 6,000 x g for 10 minutes. The resulting supernatant contains the H+/K+-ATPase enzyme and serves as the enzyme source.[2]

-

Determine the protein concentration of the supernatant using a standard method like the Bradford assay.[2]

2. Inhibition Assay:

-

Prepare a reaction mixture containing 20 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, and 2 mM KCl.[3]

-

In separate tubes, pre-incubate the enzyme extract with varying concentrations of this compound (e.g., 10-100 µg/mL), a positive control (Omeprazole), and a vehicle control (DMSO) for 30-60 minutes at 37°C.[3][4]

-

Initiate the enzymatic reaction by adding 2 mM ATP to each tube.[4]

-

Incubate the mixture for 30 minutes at 37°C.[3]

-

Stop the reaction by adding 1 mL of ice-cold 10% trichloroacetic acid (TCA).[4]

-

Centrifuge the tubes to pellet precipitated proteins.

-

Quantify the amount of inorganic phosphate (Pi) released from ATP hydrolysis in the supernatant using a colorimetric method, measuring absorbance at ~640 nm.[5]

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration required to inhibit enzyme activity by 50%).

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound against cancer cell lines.[6]

1. Cell Plating:

-

Culture a relevant cancer cell line (e.g., A549 lung cancer, HepG2 liver cancer) in appropriate media.

-

Trypsinize and count the cells, ensuring >90% viability via Trypan blue exclusion.[7]

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well) in 100 µL of media.

-

Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]

2. Compound Treatment:

-

Prepare serial dilutions of this compound in culture media.

-

Remove the old media from the wells and add 100 µL of the media containing the different compound concentrations. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[7]

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[8]

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

-

Carefully remove the media from each well.

-

Add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[9]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the log-concentration of this compound.

Protocol for Dengue Virus (DENV) Replication Inhibition Assay

This assay quantifies the ability of a compound to inhibit viral replication in a host cell line using quantitative PCR.

1. Cell Culture and Infection:

-

Seed a susceptible cell line (e.g., Huh-7 or HEK293) in a 24-well or 96-well plate and grow to ~80-90% confluency.[10][11]

-